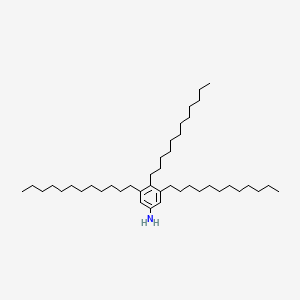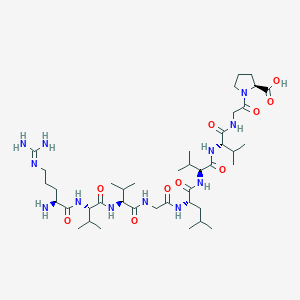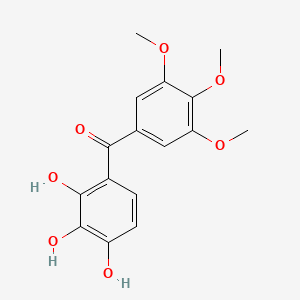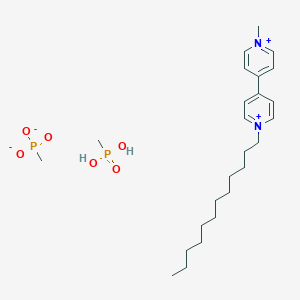
3,4,5-Tridodecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tridodecylaniline is an organic compound characterized by the presence of three dodecyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aniline group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tridodecylaniline typically involves the reduction of 3,4,5-tris(1’-dodecynyl)-nitrobenzene. The process begins with the preparation of 3,4,5-tris(1’-dodecynyl)-nitrobenzene by reacting 1,2,3-triiodonitrobenzene with dodec-1-yne in the presence of bis(triphenylphosphine)-palladium(II)-dichloride and copper(I) iodide in triethylamine under an argon atmosphere at 80°C. The resulting product is then reduced using 10% palladium on carbon in dry ethanol and ethyl acetate under hydrogen gas at room temperature for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Tridodecylaniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the aniline group.
Oxidation: Potential oxidation of the aniline group to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of this compound from 3,4,5-tris(1’-dodecynyl)-nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
3,4,5-Tridodecylaniline finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3,4,5-Tridodecylaniline involves its interaction with specific molecular targets and pathways. The compound’s aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
3,4,5-Tridodecylphenol: Similar structure but with a phenol group instead of an aniline group.
3,4,5-Tridodecylbenzoic acid: Contains a carboxylic acid group instead of an aniline group.
3,4,5-Tridodecylbenzaldehyde: Features an aldehyde group in place of the aniline group.
Uniqueness: 3,4,5-Tridodecylaniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of three long alkyl chains with an aniline group makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
885111-15-9 |
|---|---|
Formule moléculaire |
C42H79N |
Poids moléculaire |
598.1 g/mol |
Nom IUPAC |
3,4,5-tridodecylaniline |
InChI |
InChI=1S/C42H79N/c1-4-7-10-13-16-19-22-25-28-31-34-39-37-41(43)38-40(35-32-29-26-23-20-17-14-11-8-5-2)42(39)36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 |
Clé InChI |
GURQTFKCDBJBOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC(=C1CCCCCCCCCCCC)CCCCCCCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)

![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)


![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)

![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)

